molecular formula C22H28O4 B193697 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione CAS No. 13504-15-9

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione

Cat. No.: B193697
CAS No.: 13504-15-9
M. Wt: 356.5 g/mol
InChI Key: ZYTXTXAMMDTYDQ-AKXKBWEISA-N
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Description

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound with significant biological and pharmacological properties. It is structurally related to naturally occurring steroids and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of a methyl group to the 16beta position.

    Cyclization: Formation of the triene structure through cyclization reactions.

    Purification: Use of chromatographic techniques to purify the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products:

    Oxidation: Formation of 17,21-diketone derivatives.

    Reduction: Formation of 17,21-dihydroxy derivatives.

    Substitution: Formation of halogenated steroids.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its anti-inflammatory, immunosuppressive, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including steroid hormone receptors. It can modulate gene expression and influence various signaling pathways, leading to its observed biological activities. The exact mechanism involves binding to receptor proteins, altering their conformation, and affecting downstream transcriptional events.

Comparison with Similar Compounds

    Prednisolone: Another synthetic steroid with similar anti-inflammatory properties.

    Dexamethasone: Known for its potent immunosuppressive effects.

    Betamethasone: Used in the treatment of various inflammatory and autoimmune conditions.

Uniqueness: 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other steroids. Its ability to selectively modulate certain pathways makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(8S,10S,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16+,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTXTXAMMDTYDQ-AKXKBWEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892344
Record name 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13504-15-9
Record name (16β)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13504-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013504159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4,9(11)-TRIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU1L09AID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione
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Reactant of Route 6
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione

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